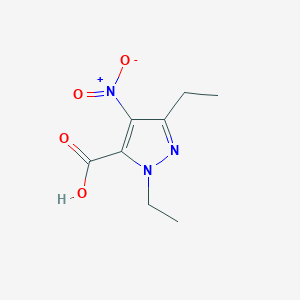
1-Ethinyl-2,3-Dimethylbenzol
Übersicht
Beschreibung
1-Ethynyl-2,3-dimethylbenzene is an aromatic organic compound characterized by a benzene ring substituted with an ethynyl group (-C≡CH) at the first position and two methyl groups (-CH₃) at the second and third positions. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2,3-dimethylbenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 1-Ethynyl-2,3-dimethylbenzene is the benzene ring structure within the molecule . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .
Mode of Action
The interaction of 1-Ethynyl-2,3-dimethylbenzene with its targets involves a two-step mechanism known as electrophilic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can undergo electrophilic aromatic substitution, a reaction that is fundamental to many biochemical pathways .
Pharmacokinetics
The properties of benzene derivatives in general suggest that they may have significant bioavailability due to their ability to undergo electrophilic aromatic substitution .
Result of Action
The electrophilic aromatic substitution that it undergoes can result in the formation of a substituted benzene ring , which could potentially have various effects depending on the specific context within a biological system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethynyl-2,3-dimethylbenzene. For instance, the presence of other electrophiles and the pH of the environment could potentially affect the rate and outcome of the electrophilic aromatic substitution reactions that it undergoes . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,3-dimethylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of benzene with ethynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Bromination followed by Dehydrobromination: Benzene is first brominated to form 1-bromo-2,3-dimethylbenzene, which is then treated with a strong base to replace the bromine atom with an ethynyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. These methods often involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-Ethynyl-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-ethynyl-2,3-dimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 1-ethyl-2,3-dimethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, such as nitro (-NO₂) or halogen (Cl, Br) groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O, heat
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogenating agents (e.g., Br₂, FeBr₃), nitration agents (e.g., HNO₃, H₂SO₄)
Major Products Formed:
1-Ethynyl-2,3-dimethylbenzoic acid (from oxidation)
1-Ethyl-2,3-dimethylbenzene (from reduction)
1-Bromo-2,3-dimethylbenzene (from substitution)
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-2,4-dimethylbenzene
1-Ethynyl-3,5-dimethylbenzene
1-Ethynyl-2,3,5-trimethylbenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-ethynyl-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMXTOPFQVKEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626825 | |
| Record name | 1-Ethynyl-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-87-3 | |
| Record name | 1-Ethynyl-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE](/img/structure/B1629672.png)
![trans-2'-(6-Methylpyridin-2-yl)-3'-(quinoxalin-6-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1629673.png)




